tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(8-10-20-11-9-16)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMZRONDVTFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group in tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Nitro, bromo, or sulfonyl derivatives
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to function as a protecting group for amines and phenols during multi-step synthetic processes. The compound's reactivity is enhanced by the presence of the hydroxyphenyl group, which can form hydrogen bonds, facilitating further chemical transformations.
Synthetic Routes
The synthesis typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base like triethylamine, often conducted in solvents such as tetrahydrofuran (THF) at low temperatures to stabilize intermediates.
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound is utilized to investigate enzyme inhibition and protein interactions. It acts as a probe for studying binding sites and mechanisms of various enzymes, which is critical for understanding metabolic pathways and developing enzyme inhibitors.
Case Study: Amyloid Beta Interaction
A study highlighted the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes. The compound demonstrated moderate protective activity by reducing TNF-α levels and free radicals in cell cultures exposed to amyloid beta 1-42 . This suggests potential applications in neurodegenerative disease research.
Medical Applications
Drug Delivery Systems
Research has explored the role of this compound in drug delivery systems. Its chemical properties allow it to serve as a precursor for synthesizing pharmacologically active compounds, potentially leading to improved therapeutic agents.
Therapeutic Properties
Investigations into its therapeutic properties are ongoing, focusing on its ability to modulate biological responses through interactions with specific molecular targets such as receptors and enzymes. The hydroxyphenyl group enhances binding affinity, which is crucial for drug design.
Industrial Applications
Production of Polymers and Resins
In industrial settings, this compound is used in the manufacture of polymers and resins. Its unique chemical structure contributes to the performance characteristics of these materials, making them suitable for various applications including coatings and adhesives.
Agrochemicals
The compound also finds use in the production of agrochemicals, where its properties can be tailored to enhance efficacy and reduce environmental impact. This application underscores the importance of sustainable practices in chemical manufacturing.
Summary of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Protecting group for amines/phenols; facilitates multi-step synthesis |
| Biology | Enzyme inhibition studies | Probe for studying enzyme binding sites; relevant in metabolic pathway research |
| Medicine | Drug delivery systems | Precursor for pharmacologically active compounds; potential therapeutic applications |
| Industry | Production of polymers and resins | Enhances performance characteristics; used in coatings and adhesives |
| Agrochemicals | Development of sustainable agrochemicals | Tailored properties for efficacy; focus on environmental sustainability |
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxan-4-yl group provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations on the Oxane Ring
The oxane ring in the parent compound can be modified with different substituents or functional groups, altering physicochemical properties and reactivity. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., Br, CN) increase electrophilicity, facilitating further functionalization .
- Hydroxyl groups enhance solubility in polar solvents and enable hydrogen-bond interactions, critical for biological target binding .
Analogs with Modified Aromatic Moieties
Variations in the aromatic ring substituents influence pharmacological activity and synthetic pathways:
Key Findings :
- Benzyl vs.
- Amide-linked derivatives (e.g., tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate) show enhanced enzyme inhibitory activity due to additional hydrogen-bond donors .
Substituent Effects on Reactivity and Stability
- Bromo and Chloro Derivatives : Bromophenyl and chloromethyl analogs exhibit higher reactivity in cross-coupling and alkylation reactions, respectively .
- Hydroxyl vs. Methoxy Groups : Hydroxyl analogs (e.g., parent compound) are more acidic (pKa ~10) than methoxy-substituted derivatives, impacting ionization under physiological conditions .
Biological Activity
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features which include a tert-butyl group and an oxan-4-yl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.28 g/mol. The structural composition allows for diverse interactions, making it an interesting subject for both synthetic and medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₂O₃ |
| Molecular Weight | 213.28 g/mol |
| Functional Groups | Carbamate, Hydroxyphenyl, Oxane |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The oxan-4-yl group contributes to the structural stability and enhances the binding affinity of the compound.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition against β-secretase and acetylcholinesterase, both of which are key targets in Alzheimer's disease therapeutics .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target Enzyme | IC50/Ki Value |
|---|---|---|
| M4 (similar structure) | β-secretase | 15.4 nM |
| M4 (similar structure) | Acetylcholinesterase | 0.17 μM |
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . The compound was shown to reduce levels of inflammatory cytokines like TNF-α and free radicals in cell cultures.
Case Studies
-
In Vitro Studies on Astrocytes :
- A study assessed the protective effects of a compound structurally related to this compound on astrocyte viability in the presence of Aβ1-42. Results indicated that the compound improved cell viability from 43.78% to 62.98% when co-treated with Aβ1-42, suggesting a protective mechanism against Aβ-induced toxicity .
- In Vivo Models :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate, and how can its purity be validated?
- Synthesis : Use carbamate protection strategies, such as reacting 4-(4-hydroxyphenyl)oxan-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol for solid intermediates .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify Boc group incorporation and absence of hydroxyl group side reactions .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use in a well-ventilated fume hood with PPE (gloves, safety goggles, lab coat). Avoid contact with strong acids/bases or oxidizing agents to prevent Boc deprotection or ring-opening reactions .
- Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Monitor for decomposition via periodic TLC or NMR analysis .
Q. What spectroscopic techniques are critical for characterizing its structure?
- NMR : ¹H NMR (δ ~1.4 ppm for tert-butyl protons) and ¹³C NMR (δ ~80 ppm for Boc carbonyl) confirm the carbamate group. Aromatic protons (δ 6.5–7.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm) validate the core structure .
- FT-IR : Look for N–H stretches (~3350 cm⁻¹), C=O (Boc, ~1680 cm⁻¹), and C–O–C (oxane, ~1100 cm⁻¹) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?
- Crystal Structure Analysis : X-ray diffraction reveals intermolecular N–H···O and O–H···O hydrogen bonds between the carbamate and hydroxyl groups, forming a 2D network parallel to the (100) plane. This packing minimizes steric clashes from the bulky tert-butyl group .
- Impact on Properties : Hydrogen bonding enhances thermal stability (e.g., higher melting points) and affects solubility. For example, polar solvents disrupt these interactions, improving dissolution .
Q. What experimental strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate polymorphic variations .
- Analytical Harmonization : Use standardized DSC protocols for melting point determination and dynamic light scattering (DLS) to assess aggregation in solubility studies .
Q. How can computational modeling predict reactivity in catalytic or biological systems?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic/nucleophilic sites. The oxane oxygen and carbamate carbonyl are potential hydrogen-bond acceptors in enzyme binding .
- MD Simulations : Simulate interactions with lipid bilayers or protein targets (e.g., kinases) to evaluate membrane permeability or inhibition mechanisms .
Methodological Challenges and Solutions
Q. What precautions are necessary when scaling up synthesis to avoid side reactions?
- Kinetic Control : Slow addition of Boc anhydride to prevent exothermic side reactions. Use inline FT-IR to monitor reaction progress .
- Workflow : Implement quenching with aqueous citric acid to neutralize excess base before extraction .
Q. How can researchers address discrepancies in ecological toxicity data for carbamate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
